5-Ethylpyridazin-3(2H)-one
Overview
Description
5-Ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyridazin-3(2H)-one typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl hydrazine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethylpyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyridazin-3(2H)-one
- 5-Phenylpyridazin-3(2H)-one
- 5-Chloropyridazin-3(2H)-one
Uniqueness
5-Ethylpyridazin-3(2H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
4-ethyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXRXORQWHQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316166 | |
Record name | 5-Ethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-50-0 | |
Record name | 5-Ethyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61404-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 300285 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61404-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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